molecular formula C20H21N7O B2936516 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide CAS No. 2034425-03-9

2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide

Cat. No.: B2936516
CAS No.: 2034425-03-9
M. Wt: 375.436
InChI Key: HUKYBPDSLKMXMT-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide is a complex organic compound that features an indole, triazole, and pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole and pyridazine rings. Key steps include:

    Formation of the Indole Derivative: Starting from an appropriate precursor, the indole ring is synthesized through cyclization reactions.

    Triazole Formation: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Pyridazine Ring Formation: The pyridazine ring is constructed through condensation reactions involving hydrazine derivatives and diketones.

    Final Coupling: The final step involves coupling the indole, triazole, and pyridazine moieties through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic medium).

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional functional groups like ketones or carboxylic acids.

    Reduction Products: Reduced derivatives with hydrogenated rings or reduced functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing hydrogen atoms on the indole or triazole rings.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with applications in cell biology and biochemistry.

    Medicine: Explored for its therapeutic potential, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide
  • 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-2-yl)acetamide

Uniqueness

2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide is unique due to its specific combination of indole, triazole, and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c1-25-11-14(16-4-2-3-5-17(16)25)10-20(28)22-15-8-9-26(12-15)19-7-6-18-23-21-13-27(18)24-19/h2-7,11,13,15H,8-10,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKYBPDSLKMXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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